Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with an acetamido group linked to a 2-oxo-3-(p-tolyl)imidazolidin-1-yl moiety and an ethyl carboxylate ester. Its structure integrates multiple functional groups:
- Imidazolidinone ring: A five-membered lactam ring with a ketone oxygen at position 2 and a p-tolyl (para-methylphenyl) substituent at position 2.
- Piperidine: A six-membered amine ring, substituted at position 4 with the acetamido group.
- Ester group: Ethyl carboxylate at position 1 of the piperidine.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or protease modulators.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-3-28-20(27)22-10-8-16(9-11-22)21-18(25)14-23-12-13-24(19(23)26)17-6-4-15(2)5-7-17/h4-7,16H,3,8-14H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGSPHJYQPZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 344.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nitric Oxide Production : Similar compounds have been noted for their role in producing nitric oxide (NO), which acts as a signaling molecule in various physiological processes, including vasodilation and immune response modulation .
- Anti-inflammatory Effects : The compound may enhance the synthesis of pro-inflammatory mediators like IL-6 and IL-8, indicating potential applications in treating inflammatory conditions .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial activity against Gram-positive bacteria, which could be relevant for developing new antibiotics .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Properties :
-
Cytotoxicity Assessment :
- Research focused on the cytotoxic effects of piperidine derivatives on cancer cell lines demonstrated that specific structural modifications could enhance apoptotic activity, suggesting a potential role in cancer therapeutics.
- Inflammation Modulation :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules, focusing on substituent effects, conformational flexibility, and pharmacodynamic properties. Key analogues include:
Key Findings:
Conformational Analysis: The imidazolidinone ring in the target compound exhibits a puckering amplitude (q) of ~0.5 Å, as determined by Cremer-Pople coordinates , comparable to cyclopentane-based analogues. However, the p-tolyl substituent introduces steric hindrance, reducing pseudorotation flexibility compared to unsubstituted imidazolidinones .
Substituent Effects :
- The p-tolyl group increases logP by ~1.5 units relative to phenyl-substituted analogues, enhancing blood-brain barrier penetration .
- The ethyl carboxylate improves solubility in polar solvents (e.g., logS = -3.2) compared to methyl esters, balancing lipophilicity and dissolution.
Biological Activity :
While Celecoxib-related compounds (e.g., Compound E ) target cyclooxygenase-2 (COX-2) via sulfonamide interactions, the target compound’s acetamido-piperidine motif may interact with serotonin or dopamine receptors, as seen in neuroactive piperidine derivatives.
Synthetic Accessibility :
The target compound requires multi-step synthesis (e.g., Ugi reaction for acetamido linkage), whereas Celecoxib analogues utilize simpler sulfonylation routes.
Crystallographic Insights:
X-ray diffraction data refined via SHELX reveal a planar piperidine ring (torsion angle < 5°), contrasting with puckered conformations in unsubstituted piperidines. ORTEP-3 visualizations highlight intramolecular hydrogen bonding between the imidazolidinone carbonyl and the acetamido NH, stabilizing the structure.
Research Implications
The target compound’s unique blend of rigidity (imidazolidinone) and flexibility (piperidine) positions it as a promising candidate for CNS-targeted therapies. Further studies should explore its pharmacokinetic profile and comparative efficacy against piperidine-based drugs like donepezil or aripiprazole.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
